Hexanal, 3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal, 3-(phenylthio)- is an organic compound characterized by the presence of an aldehyde group (hexanal) and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanal, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of hexanal with thiophenol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of Hexanal, 3-(phenylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexanal, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various substituted phenylthio derivatives
Scientific Research Applications
Hexanal, 3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexanal, 3-(phenylthio)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylthio group can also interact with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Hexanal, 3-(phenylthio)- can be compared with other similar compounds, such as:
Hexanal: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
Phenylthioacetaldehyde: Contains a similar phenylthio group but has a different aldehyde structure.
Hexanal, 3-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group, leading to different chemical properties and reactivity.
Conclusion
Hexanal, 3-(phenylthio)- is a versatile compound with unique chemical properties and a wide range of applications in various fields. Its ability to undergo different chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
61452-39-9 |
---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-phenylsulfanylhexanal |
InChI |
InChI=1S/C12H16OS/c1-2-6-11(9-10-13)14-12-7-4-3-5-8-12/h3-5,7-8,10-11H,2,6,9H2,1H3 |
InChI Key |
REODOGPSYZWPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.